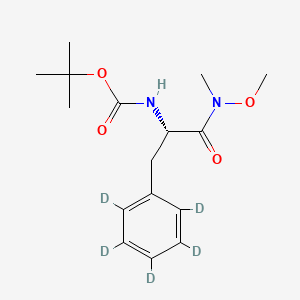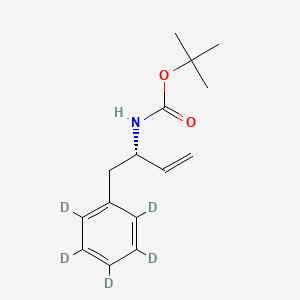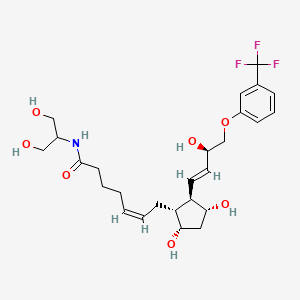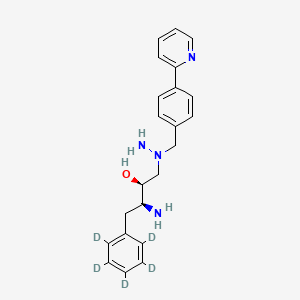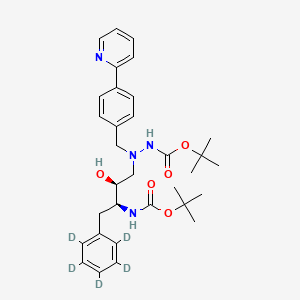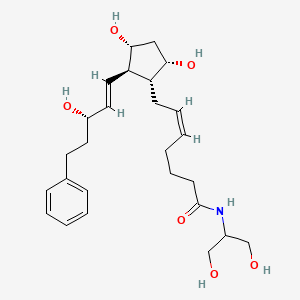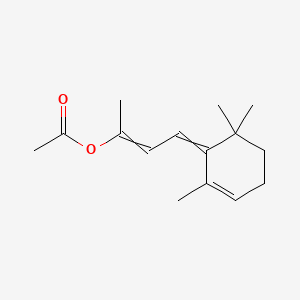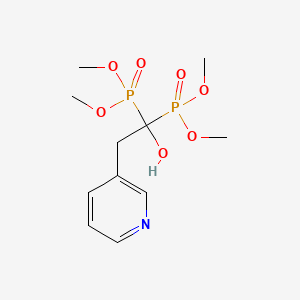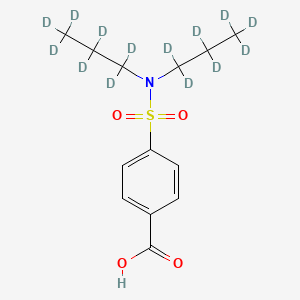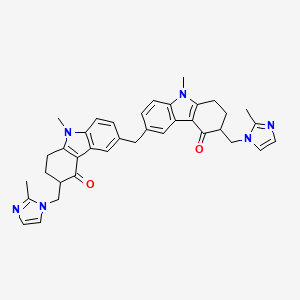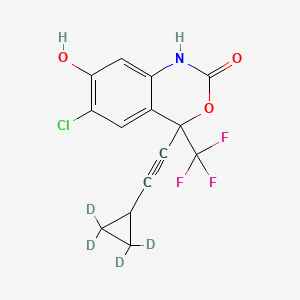
rac 7-Hydroxy Efavirenz-d4 (Major)
Übersicht
Beschreibung
rac 7-Hydroxy Efavirenz-d4 (Major): is a stable isotope-labeled metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection . The compound is primarily used in proteomics research and has a molecular formula of C14H5D4ClF3NO3 and a molecular weight of 335.70 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz-d4 (Major) involves the incorporation of deuterium atoms into the Efavirenz molecule. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of rac 7-Hydroxy Efavirenz-d4 (Major) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: rac 7-Hydroxy Efavirenz-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
rac 7-Hydroxy Efavirenz-d4 (Major) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Efavirenz.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of Efavirenz.
Medicine: Utilized in medical research to understand the metabolic pathways and potential drug interactions of Efavirenz.
Industry: Applied in the pharmaceutical industry for the development and testing of new antiretroviral drugs.
Wirkmechanismus
The mechanism of action of rac 7-Hydroxy Efavirenz-d4 (Major) is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus by blocking the conversion of viral RNA into DNA. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Efavirenz: The parent compound, used in the treatment of HIV.
7-Hydroxy Efavirenz: A hydroxylated metabolite of Efavirenz.
Efavirenz-d4: A deuterated analog of Efavirenz.
Uniqueness: rac 7-Hydroxy Efavirenz-d4 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of the pharmacokinetics and pharmacodynamics of Efavirenz .
Eigenschaften
IUPAC Name |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


